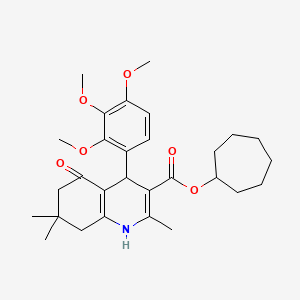

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a cycloheptyl ester group at position 3 and a 2,3,4-trimethoxyphenyl moiety at position 2. Its synthesis typically involves a Hantzsch-type multicomponent reaction, utilizing dimedone, a substituted aromatic aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde), and cycloheptyl acetoacetate under catalytic conditions . Microwave-assisted synthesis has been employed for analogous compounds, reducing reaction times to 4–6 minutes with yields exceeding 80% . The compound’s structure is confirmed via NMR spectroscopy and X-ray crystallography, which reveal chair conformations in the hexahydroquinoline ring and hydrogen-bonded networks stabilizing the crystal lattice .

Properties

IUPAC Name |

cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO6/c1-17-23(28(32)36-18-11-9-7-8-10-12-18)24(25-20(30-17)15-29(2,3)16-21(25)31)19-13-14-22(33-4)27(35-6)26(19)34-5/h13-14,18,24,30H,7-12,15-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMSKZDAIEZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387174 | |

| Record name | ST024504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-69-7 | |

| Record name | ST024504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the cycloheptyl group and the trimethoxyphenyl moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The target compound belongs to a broader class of polyhydroquinoline-3-carboxylates, which differ in ester groups (cycloheptyl, ethyl, methyl, benzyl) and aryl substituents (e.g., phenyl, methoxyphenyl, nitrophenyl). Key structural variations and their implications are summarized below:

Crystallographic and Conformational Analysis

- Hexahydroquinoline Core: X-ray studies of ethyl derivatives reveal chair conformations with puckering parameters (e.g., Cremer-Pople coordinates) influenced by substituents. The cycloheptyl ester in the target compound may induce greater ring distortion compared to smaller esters .

- Hydrogen Bonding : Ethyl derivatives form C–H···O interactions between ester carbonyls and adjacent methyl groups, while benzyl analogues exhibit π-π stacking between aromatic rings .

Physicochemical Properties

Biological Activity

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure

The structure of Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be represented as follows:

This compound features a hexahydroquinoline core with various substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer activities. For instance:

-

Mechanisms of Action :

- Cycloheptyl derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, they may target the LSD1 (lysine-specific demethylase 1) and Notch signaling pathways .

- The inhibition of these pathways leads to reduced tumor growth and increased apoptosis (programmed cell death) in various cancer cell lines.

-

Case Studies :

- In a study focusing on esophageal squamous cell carcinoma (ESCC), Cycloheptyl derivatives demonstrated a capacity to suppress cell proliferation and induce apoptosis through the modulation of epigenetic regulators .

- Another study highlighted the potential for these compounds to act synergistically with existing chemotherapeutic agents to enhance therapeutic efficacy while reducing side effects.

Pharmacological Applications

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in the following areas:

- Metabolic Disorders :

-

Neuroprotective Effects :

- Some studies suggest that hexahydroquinoline derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating oxidative stress and inflammatory responses.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of Cycloheptyl derivatives on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| ESCC | 15 | LSD1 inhibition |

| MCF-7 (breast cancer) | 20 | Notch signaling modulation |

| A549 (lung cancer) | 25 | Apoptosis induction |

In Vivo Studies

Animal models have further validated the anticancer efficacy of these compounds. For example:

- Xenograft Models : Tumor growth was significantly inhibited in mice treated with Cycloheptyl derivatives compared to control groups.

Q & A

Q. Table 1: Crystallographic Parameters

| Parameter | Value () |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 7.3523, 9.6349, 13.9495 |

| α, β, γ (°) | 98.370, 91.778, 106.291 |

| R1/wR2 | 0.046/0.135 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.